PGLa

Description

Historical Discovery and Isolation from Xenopus laevis

PGLa was first identified in 1985 during investigations into the bioactive peptides of Xenopus skin secretions. Its precursor, PYLa, was predicted from cDNA cloning, and subsequent proteolytic processing revealed PGLa as a 21-residue peptide (GMASKAGAIAGKIAKVALKAL-NH₂). Early studies highlighted its non-hemolytic properties and potent antimicrobial effects, distinguishing it from other AMPs like melittin. The peptide’s isolation involved high-performance liquid chromatography (HPLC) and mass spectrometry, confirming its unique sequence and post-translational modifications.

Taxonomic Classification within the Magainin Family

PGLa belongs to the magainin family, a group of amphipathic α-helical peptides characterized by their cationic charge and membrane-disruptive activity. While magainin 2 (GIGKFLHSAKKFGKAFVGEIMNS) is the most studied member, PGLa shares structural motifs, including a hydrophobic face and lysine-rich hydrophilic regions. Phylogenetic analysis places PGLa within a broader AMP superfamily that includes cecropins and defensins, emphasizing its evolutionary role in host defense.

Evolutionary Conservation and Phylogenetic Analysis

PGLa exhibits high sequence conservation across amphibian species, suggesting strong selective pressure to maintain its antimicrobial function. For example, orthologs in Xenopus tropicalis share >90% identity with PGLa, underscoring its critical role in survival. Evolutionary studies propose that PGLa and magainins diverged from a common ancestor, with PGLa specializing in Gram-negative bacterial targeting.

Biological Distribution in Amphibian Tissues

PGLa is predominantly synthesized in the granular glands of Xenopus skin, where it is stored in secretory vesicles and released upon stress. During metamorphosis, thyroid hormone upregulates PGLa expression, correlating with the development of immune competence in tadpoles. Lesser amounts are detected in the gastrointestinal tract, suggesting a secondary role in gut microbiota regulation.

Properties

IUPAC Name |

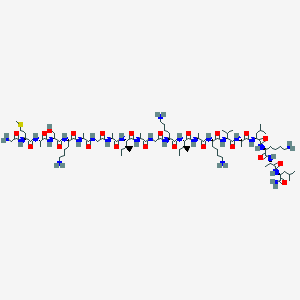

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRSUKFWFKUDTH-JWDJOUOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H162N26O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1968.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102068-15-5 | |

| Record name | Peptide-gly-leu-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

PGLa can be synthesized through two primary methods: ring-opening polymerization and direct polycondensation.

-

Ring-Opening Polymerization: : This method involves the polymerization of cyclic dimers of lactic acid and glycolic acid using catalysts such as tin(II) 2-ethylhexanoate, tin(II) alkoxides, or aluminum isopropoxide. The reaction conditions, including temperature and catalyst concentration, can be adjusted to control the molecular weight and properties of the resulting polymer .

-

Direct Polycondensation: : This method involves the condensation of lactic acid and glycolic acid monomers in the presence of a catalyst. The reaction typically occurs at elevated temperatures and under reduced pressure to remove the water formed during the reaction .

Chemical Reactions Analysis

Membrane Interaction and Permeabilization

PGLa targets bacterial membranes via electrostatic attraction to anionic lipids (e.g., phosphatidylglycerol) and hydrophobic insertion into lipid bilayers. Key findings include:

- Lipid Selectivity : Preferential interaction with phosphatidylglycerol (PG) over zwitterionic phosphatidylcholine (PC) due to charge complementarity .

- Membrane Thickening : In gel-phase PG membranes, PGLa induces a quasi-interdigitated lipid phase, increasing bilayer thickness .

- Concentration-Dependent Insertion : Above a threshold concentration, PGLa transitions from surface-bound to transmembrane alignment in fluid-phase membranes, forming pores .

Table 1: PGLa Membrane Interaction Under Varying Conditions

Synergistic Activity with Magainin 2 (MAG2)

PGLa and MAG2 exhibit potent synergy, enhancing antimicrobial efficacy by 10–100× compared to individual peptides :

- Heterodimer Formation : PGLa adopts a transmembrane orientation (I-state) while MAG2 stabilizes pores via surface interactions .

- Cooperative Binding : Synergy factors (leakage assays) reach ~11 in POPC/POPG membranes, driven by peptide-peptide interactions .

- Lipid Dependency : Synergy is strongest in membranes mimicking bacterial lipid composition (e.g., PE/PG) .

Table 2: Synergy Parameters in PGLa-MAG2 Mixtures

| Assay Type | Synergy Factor | Key Observation | Citation |

|---|---|---|---|

| Vesicle Leakage (POPC/PG) | 11 | Enhanced pore stability | |

| Antimicrobial Activity | 15× | Reduced MIC against E. coli | |

| Solid-State NMR | N/A | PGLa transmembrane alignment |

Structural Dynamics and Conformational Flexibility

- Helical Propensity : PGLa adopts an α-helix (residues 6–21) in membranes, with N-terminal flexibility critical for activity .

- Temperature and Hydration Effects :

- Dimerization : Promoted at high peptide-to-lipid ratios, enhancing pore stability .

Mechanistic Insights from Molecular Dynamics

- Membrane Insertion : PGLa penetrates deeper into hydrophobic cores at high concentrations, reducing bilayer thickness by ~5 Å while enhancing water permeability .

- Hydrophobic Mismatch : In shorter lipids (e.g., DMPG), transmembrane insertion resolves mismatch, stabilizing pores .

Modulation by Lipid Composition

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action:

PGLa exhibits potent antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism primarily involves disrupting bacterial membranes due to its amphipathic nature, which allows it to insert into lipid bilayers and form pores, leading to cell lysis.

Case Studies:

- In vitro Studies: Research has demonstrated that PGLa shows significant antibacterial activity against multidrug-resistant strains such as Escherichia coli and Staphylococcus aureus. For instance, a study reported that PGLa had a minimum inhibitory concentration (MIC) of 4 µg/mL against certain resistant strains, showcasing its potential as an alternative to traditional antibiotics .

- Wound Healing: PGLa has been incorporated into wound dressings to enhance healing and prevent infection. A case study involving PGLa-coated dressings showed reduced bacterial load and improved healing rates in diabetic wound models .

Drug Delivery Systems

Nanoparticle Formulations:

PGLa can be utilized in drug delivery systems, particularly in the formulation of nanoparticles that encapsulate therapeutic agents. The cationic nature of PGLa enhances the uptake of these nanoparticles by cells.

Case Studies:

- Cancer Therapy: PGLa-conjugated nanoparticles have been developed for targeted delivery of chemotherapeutic agents. In a study involving breast cancer cells, PGLa-modified nanoparticles demonstrated increased cellular uptake and enhanced cytotoxicity compared to non-modified counterparts .

- Vaccine Delivery: The use of PGLa in vaccine formulations has shown promise in enhancing immune responses. For example, a study indicated that PGLa-adjuvanted vaccines elicited stronger antibody responses in animal models compared to conventional adjuvants .

Tissue Engineering

Scaffold Development:

PGLa can be integrated into biodegradable scaffolds for tissue engineering applications. Its biocompatibility and antimicrobial properties make it suitable for creating scaffolds that promote cell growth while preventing infection.

Case Studies:

- Bone Regeneration: Research has demonstrated that scaffolds incorporating PGLa significantly enhance osteoblast proliferation and differentiation, making them ideal candidates for bone tissue regeneration applications .

- Cartilage Repair: In cartilage tissue engineering, PGLa-functionalized hydrogels have shown improved chondrocyte viability and matrix production, indicating their potential in regenerative medicine .

Anticancer Properties

Mechanism Against Cancer Cells:

PGLa has been investigated for its direct anticancer effects. It induces apoptosis in cancer cells through membrane disruption and subsequent activation of apoptotic pathways.

Case Studies:

- In vitro Efficacy: A study reported that PGLa exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells. The peptide induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

- Combination Therapies: Combining PGLa with traditional chemotherapy drugs has shown synergistic effects in reducing tumor growth in animal models, suggesting a promising avenue for cancer treatment strategies .

Mechanism of Action

The mechanism of action of PGLa depends on its application. In drug delivery, PGLa nanoparticles encapsulate therapeutic agents and release them gradually as the polymer degrades through hydrolysis. The degradation products, lactic acid and glycolic acid, are metabolized by the body through the tricarboxylic acid cycle .

In antimicrobial applications, PGLa peptides disrupt bacterial membranes by forming pores, leading to cell lysis and death. The peptides bind to the lipid bilayer of bacterial membranes, causing structural disruptions and increased permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Magainin 2 (MAG2)

- Synergistic Activity: PGLa and MAG2, co-secreted in Xenopus skin, exhibit potent synergy. Equimolar mixtures enhance antimicrobial efficacy by 10–100-fold compared to individual peptides . This synergy arises from heterodimeric interactions, where PGLa’s GxxxG motif (residues 7–11) facilitates intimate contact with MAG2’s anionic E19 residue, stabilizing transmembrane pores .

- Mechanistic Differences :

- PGLa : Primarily forms short-lived pores due to electrostatic repulsion between lysine residues. At P/L > 1:50, it adopts a tilted T-state (120° angle) .

- MAG2 : Prefers surface-bound S-states but stabilizes PGLa’s transmembrane I-state in mixtures. Solid-state NMR shows MAG2-PGLa complexes form stable antiparallel dimers, enhancing lipid flip-flop and curvature stress .

Quantitative Data :

Parameter PGLa Alone MAG2 Alone PGLa-MAG2 Mix Vesicle Leakage (EC₅₀) 5.8 µM 12.4 µM 1.2 µM Hill Coefficient (Heterodimer) — — 2.3 Free Energy of Dimerization -3.1 kcal/mol -2.8 kcal/mol -5.6 kcal/mol

MSI-103 and MAP

- Structural Similarities : MSI-103 (a designer peptide) and MAP share PGLa’s amphipathic α-helical structure but lack the GxxxG motif .

- Functional Contrasts: PGLa Interaction: MSI-103 and MAP promote PGLa’s T-state insertion, mimicking high PGLa concentrations. However, they fail to synergize due to absence of glycine residues critical for MAG2-like interactions .

Temporin-1DRa Analogues

- Therapeutic Potential: PGLa analogues (e.g., PGLa-AM1, PGLa-LM1) show modified charge and hydrophobicity for improved stability. Temporin-1DRa analogues exhibit lower cytotoxicity (HC₅₀ > 200 µM vs. PGLa’s HC₅₀ ~50 µM) and retain activity against multidrug-resistant Staphylococcus pseudintermedius (MIC = 4–8 µM) .

Key Research Findings

Orientation Dynamics :

- At P/L = 1:200, PGLa adopts an S-state (parallel to membrane); at P/L = 1:50, it transitions to a T-state (tilted 120°) .

- MAG2 forces PGLa into an I-state (transmembrane) via lateral pressure changes, even at low P/L ratios .

Synergy Mechanisms :

- Mutating PGLa’s Gly7 or Gly11 to alanine abolishes synergy with MAG2, confirming the GxxxG motif’s role .

- Heterodimer stability (-5.6 kcal/mol) exceeds homodimers (-3.1 kcal/mol for PGLa-PGLa), explaining enhanced pore formation .

Biomedical Applications :

- PGLa-MAG2 combinations reduce bacterial load in murine infection models by 99% at 10 µM, outperforming individual peptides .

- PGLa analogues (e.g., PGLa-AM1) show promise for topical use with minimal hemolysis (<5% at 25 µM) .

Notes on Terminological Clarification

- PGLa vs. PGLA : PGLa (peptide) is distinct from PGLA (poly-DL-lactide-co-glycolide), a biodegradable polymer used in sutures and drug delivery . Studies on PGLA’s mechanical properties (e.g., tensile strength ~25 MPa ) are unrelated to the antimicrobial peptide PGLa.

Biological Activity

Peptidyl-glycine-leucine-carboxyamide (PGLa) is a 21-residue antimicrobial peptide isolated from the skin secretions of the African clawed frog, Xenopus laevis. This peptide is recognized for its potent antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The biological activity of PGLa is primarily attributed to its ability to disrupt microbial membranes, a mechanism that has been extensively studied through various biophysical and biochemical approaches.

Structural Characteristics

PGLa exhibits a unique structural behavior depending on the lipid environment:

- In Aqueous Solutions : PGLa is predominantly unstructured.

- In Anionic Lipid Environments : It adopts an alpha-helical conformation, which is crucial for its interaction with bacterial membranes .

This conformational change enhances its affinity for negatively charged lipids, which are abundant in bacterial membranes but less so in mammalian cells. The electrostatic interactions play a significant role in the selective targeting of PGLa towards bacterial membranes .

The antimicrobial mechanism of PGLa involves several key processes:

- Membrane Disruption : PGLa can form pores in bacterial membranes, leading to cell lysis. This pore formation is supported by experimental evidence showing that PGLa can induce the permeation of calcein through lipid bilayers, indicating a disruption of membrane integrity .

- Dimerization : Studies suggest that PGLa can exist in dynamic equilibrium between monomeric and dimeric forms. Dimerization may enhance its antimicrobial efficacy by facilitating more effective membrane interactions .

Antimicrobial Activity

PGLa has demonstrated significant antimicrobial activity across various studies. The following table summarizes its efficacy against different pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Strong | |

| Gram-negative bacteria | Strong | |

| Fungi | Moderate to strong | |

| Synergistic effects with Magainin 2 | Enhanced activity |

Case Studies

- Synergistic Effects with Magainin 2 :

- Electrostatic Interactions :

- Biophysical Studies :

Q & A

Q. What structural characteristics of PGLa contribute to its antimicrobial activity?

PGLa is a 21-residue α-helical peptide with a high hydrophobic moment, enabling selective interaction with bacterial membranes. Its amphipathic structure allows surface adsorption and deeper penetration into lipid bilayers, disrupting membrane integrity. The N-terminal proline and C-terminal amidation enhance stability and charge interactions with anionic phospholipids in bacterial membranes . Mutational studies (e.g., substituting Met2 with norleucine) show minimal impact on activity, suggesting robustness in its structural design .

Q. How is PGLa’s antimicrobial potency quantified in experimental settings?

Minimum inhibitory concentration (MIC) assays are standard. For E. coli, PGLa exhibits MIC100 values of 2.9 ± 0.8 µM, validated via growth inhibition assays with four replicates per trial . Researchers must standardize lipid composition in model membranes (e.g., POPE/POPG mixtures) to mimic bacterial membranes and ensure reproducibility .

Advanced Research Questions

Q. How do biophysical techniques resolve conflicting models of PGLa’s membrane interactions?

- Solid-state ¹⁹F-NMR : Reveals PGLa’s concentration-dependent reorientation in lipid bilayers. At low peptide-to-lipid (P:L) ratios (1:200), PGLa adopts a surface-aligned S-state (tilt angle ~90°). At higher ratios (≥1:50), it transitions to a tilted T-state (120°), suggesting dimerization without large aggregates .

- Molecular Dynamics (MD) Simulations : Complement NMR by modeling dimerization driven by salt bridges and hydrophobic forces. Simulations align with experimental observations of membrane thinning at P:L = 1:200, indicating early-stage synergy with peptides like Magainin 2 .

- Giant Unilamellar Vesicles (GUVs) : Demonstrate PGLa’s ability to translocate into lumens without pore formation, observed via calcein leakage assays and fluorescence microscopy .

Q. What methodological strategies address discrepancies in PGLa’s oligomerization and activity data?

- Cross-Validation with Multiple Techniques : Combine NMR, MD, and circular dichroism to reconcile tilt angles (e.g., 89° in simulations vs. 98° experimentally ).

- Standardized Lipid Compositions : Use POPE/POPG (3:1) bilayers to mimic Gram-negative membranes, reducing variability in MIC and membrane curvature assays .

- Synergy Studies : Co-administer PGLa with Magainin 2 at 1:1 ratios to assess heterodimer formation. Synergistic MIC reductions (up to 18-fold) are linked to membrane thinning and enhanced permeabilization .

Q. How can researchers design experiments to investigate PGLa’s non-antimicrobial roles, such as immune modulation?

- Transcriptomic Profiling : Use RNA-seq to identify immune-related genes (e.g., cytokines) in host cells exposed to sub-MIC PGLa concentrations.

- Co-Culture Models : Study PGLa’s effect on macrophage-bacteria interactions in vitro, measuring TNF-α or IL-6 secretion via ELISA .

- Contradiction Analysis : Address conflicting findings by comparing PGLa’s immunomodulatory effects across cell types (e.g., epithelial vs. immune cells) and peptide purity levels .

Methodological Best Practices

Q. What controls are essential for validating PGLa’s membrane-disruptive mechanisms?

- Negative Controls : Use scrambled or inactive peptide variants (e.g., pPGLc with C-terminal modifications, MIC100 = 54 ± 9 µM ).

- Leakage Assays : Monitor dye release (e.g., AF647) from GUVs to distinguish pore formation from non-destructive translocation .

- DSC/Thermal Analysis : Confirm PGLa’s stability in experimental buffers (e.g., pH 7.4, 37°C) to rule out aggregation artifacts .

Q. How should researchers analyze PGLa’s integration into biomedical materials like sutures?

- FTIR Spectroscopy : Detect functional group interactions (e.g., OH⁻ shifts at 3621–3867 cm⁻¹) in PGLA/BGNs composite sutures .

- ICP-OES : Quantify ion release (e.g., Ca²⁺, SiO₄⁴⁻) from bioglass-coated sutures to correlate with antimicrobial efficacy .

- ANOVA/Tukey Tests : Statistically validate differences in tensile strength (e.g., 75 mg suture samples in dissolution media, p < 0.05 ).

Data Contradiction Analysis

Q. How to interpret variability in reported MIC values for PGLa across studies?

- Source of Discrepancy : Differences in bacterial strains (e.g., E. coli K12 vs. clinical isolates), growth media (cation-adjusted Mueller-Hinton broth vs. LB), and endpoint criteria (MIC50 vs. MIC100) .

- Mitigation : Adopt CLSI guidelines for broth microdilution assays and report peptide purity (>95% via HPLC) to ensure comparability .

Q. Why do some studies report PGLa dimerization while others observe monomeric activity?

- Concentration Thresholds : Dimerization occurs at P:L ≥ 1:50, whereas monomeric behavior dominates at lower ratios. Use isothermal titration calorimetry (ITC) to quantify dimerization constants .

- Technique Limitations : NMR detects fast-exchanging states, while MD simulations may overlook kinetic barriers. Combine both to model transient dimer interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.